N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide
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Overview
Description
N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a thiazolidinone ring, and a pyridine carboxamide group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring through cyclization reactions. The final step involves the condensation of the intermediate with pyridine-3-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Di-2-Pyridyl Ketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT)
- 2-Fluorodeschloroketamine
Uniqueness
N-{(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H14N4O3S2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H14N4O3S2/c1-27-15-6-2-4-12-7-8-14(22-17(12)15)10-16-19(26)24(20(28)29-16)23-18(25)13-5-3-9-21-11-13/h2-11H,1H3,(H,23,25)/b16-10- |
InChI Key |
NZYBJLZIZHILDS-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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